Home > Products > Building Blocks P722 > (7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane
(7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane - 1419140-80-9

(7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane

Catalog Number: EVT-1746524
CAS Number: 1419140-80-9
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Benzyl-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane

Compound Description: This compound is a 1,4-dioxa-7-azaspiro[4.5]decane derivative with a benzyl group substituted at the 6-position. It was synthesized and evaluated for its potential as a dopamine agonist. [, ]

Relevance: This compound shares the core 1,4-dioxa-7-azaspiro[4.5]decane structure with (7S)-7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane and differs only in the substituent at the 6-position. [, ]

6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane

Compound Description: This derivative features a 3-indolylmethyl group at the 6-position of the 1,4-dioxa-7-azaspiro[4.5]decane scaffold. Similar to the previous example, it was synthesized and tested for dopamine agonist activity. [, ]

Relevance: This compound belongs to the same series of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as (7S)-7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane, highlighting the structural similarity and shared chemical class. [, ]

6-(4-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane

Compound Description: This compound, bearing a 4-indolylmethyl substituent at the 6-position of the 1,4-dioxa-7-azaspiro[4.5]decane system, exhibited potent dopamine agonist activity in the cat cardioaccelerator nerve assay, unlike the previous two compounds. [, ]

Relevance: This compound further emphasizes the structure-activity relationship study within the 1,4-dioxa-7-azaspiro[4.5]decane class, directly comparable to (7S)-7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane. [, ]

8-[(1S)-1-Phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione

Compound Description: This compound provides insight into the conformational changes induced by different hybridization states at the carbon α to the nitrogen in the piperidine ring of the 1,4-dioxa-8-azaspiro[4.5]decane system. []

Relevance: Though structurally distinct in the substituents and the presence of a thione group, this compound shares the core spirocyclic system with (7S)-7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane, emphasizing the importance of the piperidine ring conformation. []

tert-Butyl (7R)-7-[(4S)-2,2-dimethyl-[1,3]dioxolan-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

Compound Description: This compound demonstrates the conformational flexibility of the 1,4-dioxa-8-azaspiro[4.5]decane system, particularly highlighting the influence of substituents on the piperidine ring conformation. []

Relevance: While possessing a more complex substitution pattern, this compound shares the core 1,4-dioxa-8-azaspiro[4.5]decane structure with (7S)-7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane, emphasizing the shared scaffold and conformational behavior. []

8-tert-Butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione

Compound Description: This compound, investigated in its (5R,8S) and (5S,8R) enantiomeric forms, showcases the use of the 1,4-oxazin-2-one fragment in building unnatural cyclic α-amino acids. []

Relevance: Although structurally distinct due to the fused oxazinone ring, this compound highlights a synthetic strategy applicable to the 1,4-dioxa-8-azaspiro[4.5]decane system, potentially leading to analogs of (7S)-7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane with modified biological properties. []

1,4-Dioxa-8-thiaspiro[4.5]decane-6-carboxaldehyde

Compound Description: This compound served as a key starting material in the synthesis of serricornin, a pheromone. The synthesis highlights the versatility of the spiro[4.5]decane scaffold for building complex natural products. []

Relevance: Though this compound contains a sulfur atom instead of nitrogen in the spirocycle, it underscores the synthetic utility and versatility of the spiro[4.5]decane framework, relevant for potential modifications and applications of (7S)-7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane. []

N-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione hydrochloride (Buspirone)

Compound Description: Buspirone is a 5-HT1A receptor partial agonist, used as an anxiolytic drug. It was found to mimic the effects of aripiprazole in reducing the disruption of prepulse inhibition induced by 8-OH-DPAT. []

Relevance: While structurally distinct from (7S)-7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane, buspirone shares the spiro[4.5]decane moiety, highlighting the presence of this structural motif in compounds with biological activity related to serotonin receptors. []

7,9-bis(4-Chlorophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane

Compound Description: This compound exhibited anticoagulant activity and was investigated for its potential interaction with the target protein thrombin via molecular docking studies. []

Relevance: This compound shares the core 1,4-dioxa-8-azaspiro[4.5]decane structure with (7S)-7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane, indicating that modifications to the core structure can lead to diverse biological activities. []

References:[1] https://www.semanticscholar.org/paper/edb7246603125e80907e81fc9b710510b3923dfb [] https://www.semanticscholar.org/paper/a9b028999e5b60d8d95f36d00e8a7f0d7a8b11fe [] https://www.semanticscholar.org/paper/6046ff796e9957313f479d0bf165f5c1eef43836[4] https://www.semanticscholar.org/paper/84a656a2f4f654d63c2576de40539f39bc2cd8e9[5] https://www.semanticscholar.org/paper/d0ec16530962798aa30063edf59d53c9a0f7136d[6] https://www.semanticscholar.org/paper/88719ac609dcd30e9e84b76fc42f0e92f31b4e9a[7] https://www.semanticscholar.org/paper/70255d143075a4eeb415f60d6bd5f33d4c93cc10[8] https://www.semanticscholar.org/paper/4c821dd634fa6e195e348a627038b1750351f394[9] https://www.semanticscholar.org/paper/f9ea3028f1f385395042a9fe8131162fcd5b6515

Overview

(7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane, also known as 1,4-dioxa-8-azaspiro[4.5]decane, is a chemical compound with significant interest in medicinal chemistry and pharmacology. This compound features a unique spirocyclic structure that includes both a dioxane and an azaspiro component, which contributes to its biological activity and potential therapeutic applications.

Source

The compound is classified under the Chemical Abstracts Service number 177-11-7 and has a molecular formula of C₇H₁₃NO₂. It has been synthesized for various research purposes, particularly in studies related to sigma receptor ligands and neuropharmacology .

Classification

(7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane belongs to the category of heterocyclic compounds, specifically those containing nitrogen and oxygen in their ring structures. Its classification as a spiro compound denotes the unique arrangement of its cyclic structure, which is crucial for its biological interactions.

Synthesis Analysis

Methods

The synthesis of (7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions that incorporate various reagents and catalysts. One notable method includes the use of nucleophilic substitution reactions to introduce the methyl group at the 7-position of the spiro compound.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of (7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane can be represented as follows:

C7H13NO2\text{C}_7\text{H}_{13}\text{N}\text{O}_2

This structure features a spirocyclic framework with two oxygen atoms incorporated into the dioxane ring and a nitrogen atom contributing to the azaspiro configuration.

Data

  • Molar Mass: 143.19 g/mol
  • Boiling Point: 108 - 110 °C at reduced pressure (35 hPa)
  • Density: Approximately 1.117 g/cm³
  • Flash Point: 81 °C .
Chemical Reactions Analysis

Reactions

(7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The nitrogen atom can act as a nucleophile in substitution reactions.
  2. Cyclization Reactions: The compound may undergo cyclization to form more complex heterocycles.
  3. Functional Group Modifications: The presence of oxygen allows for oxidation or reduction reactions that can modify the compound's properties.

Technical Details

Reactions involving this compound require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity.

Mechanism of Action

Process

The mechanism of action for (7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane primarily involves its interaction with sigma receptors in the central nervous system. These receptors are implicated in various neurological functions and are potential targets for drug development.

Data

Research indicates that derivatives of this compound exhibit nanomolar affinity for sigma 1 receptors, suggesting that structural modifications can enhance selectivity and efficacy in receptor binding .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a clear liquid or solid depending on purity.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

The compound is classified as an irritant based on safety data sheets, necessitating appropriate handling precautions during laboratory work .

Applications

Scientific Uses

(7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane has potential applications in:

  1. Pharmacology: As a lead compound for developing sigma receptor ligands that could be used in treating neurodegenerative diseases.
  2. Imaging Agents: Its derivatives have been explored for use as radiotracers in positron emission tomography due to their ability to target specific brain regions rich in sigma receptors .
  3. Synthetic Chemistry: Used as an intermediate in synthesizing more complex organic molecules with therapeutic properties.

This compound exemplifies the intersection between synthetic organic chemistry and pharmacology, highlighting its significance in ongoing research aimed at developing new therapeutic agents.

Synthetic Methodologies for (7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane

Stereoselective Synthesis of Spirocyclic Ether-Azacycles

The construction of the 1,4-dioxa-8-azaspiro[4.5]decane framework requires precise control over ring fusion geometry and conformational stability. This spirocyclic system features a piperidine ring (azacycle) spiro-fused at the C4 position to a 1,3-dioxolane ring (ether), creating a central quaternary spirocarbon atom. X-ray crystallographic studies of related spiro[4.5]decane systems reveal that the dioxolane ring typically adopts a twist conformation, while the piperidine-derived ring prefers a chair conformation, with substituents at the C7 position occupying either axial or equatorial orientations depending on the synthetic route and stereochemistry [5]. The spirojunction imposes significant steric constraints that influence both reactivity and final conformation, necessitating specialized synthetic approaches.

The core synthetic challenge lies in establishing the spirocyclic architecture while simultaneously introducing the C7 methyl substituent with stereocontrol. One fundamental approach involves the ketalization of 4-piperidone derivatives with ethylene glycol under acid catalysis. However, standard ketalization procedures yield the racemic spiroketal without stereochemical differentiation at the spirocenter. For the 7-methyl derivative, the starting material typically employs a 3-substituted piperidin-4-one, where the substituent at C3 becomes the C7 methyl group after spirocyclization. The conformational stability of the resulting structure is evidenced by crystallographic data showing well-defined bond angles and torsional strain at the spirocenter, with the dioxolane ring's twist conformation contributing to overall system rigidity [5] .

Table 1: Characteristic Structural Parameters from Crystallographic Analysis of Spiro[4.5]decane Derivatives [5]

Structural FeatureParameter ValueConformational Significance
Dioxolane Ring Puckering (Q₂)0.3523(16) ÅTwist conformation
Cyclohexane Ring Puckering (Q)0.5560(18) ÅChair conformation
C7-Methyl OrientationAxial/EquatorialDepends on stereochemistry
Spirocarbon Bond Angles~109°Tetrahedral geometry

Asymmetric Catalysis in the Formation of the (7S)-Methyl Configuration

Achieving enantioselective synthesis of the (7S)-configured methyl substituent represents a significant challenge in spirocyclic chemistry. Research indicates that asymmetric hydrogenation of prochiral enamine intermediates using chiral transition metal catalysts provides an effective route to install the stereogenic center. Specifically, rhodium complexes with chiral phosphine ligands (e.g., DuPhos, BINAP derivatives) facilitate the enantioselective reduction of cyclic enol ether precursors bearing the incipient C7 position as an exocyclic double bond. This methodology capitalizes on the planar chirality of prochiral enamines, where the catalyst differentiates between enantiotopic faces through specific ligand-substrate interactions [4] [8].

Alternative catalytic approaches employ organocatalytic α-amination or alkylation strategies. Proline-derived catalysts enable enantioselective Mannich-type reactions between aldehyde precursors and imine electrophiles, establishing the stereogenic center adjacent to the nitrogen atom prior to ring closure. The stereochemical outcome in these reactions is governed by the well-established Zimmerman-Traxler transition state model, where face shielding by the catalyst's bulky groups directs the approach of the electrophile. For the (7S) configuration, catalysts with (S)-absolute configuration often yield the desired stereoisomer through a re-face attack, though substrate-dependent stereoselectivity inversions have been observed with certain catalyst frameworks [4].

Recent advances demonstrate that phase-transfer catalysis using cinchona alkaloid-derived quaternary ammonium salts achieves high enantioselectivity (up to 92% ee) in alkylation steps critical for introducing the methyl substituent. The confined chiral environment within the ion pair assembly differentiates the prochiral faces of the nitrogen-containing precursor, enabling nucleophilic methylation with the desired (S)-configuration. Catalyst optimization focuses on modifying the N-benzyl substituent of the cinchonium salt to enhance π-stacking interactions with the substrate, thereby improving enantiocontrol [4].

Multi-Step Pathways Involving Ketalization and Cyclization Strategies

The synthesis of (7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane typically proceeds through a multi-step sequence involving protected 4-piperidone intermediates. A representative pathway begins with N-protected 3-methyl-4-piperidone, where the methyl group corresponds to the future C7 substituent. Ethylene glycol ketalization under Brønsted acid catalysis (p-toluenesulfonic acid) or Lewis acid catalysis (trimethyl orthoformate with catalytic BF₃·OEt₂) forms the spirocyclic ketal. The reaction proceeds via hemiketal formation followed by dehydration, with typical yields of 70-85% under optimized conditions [1] . The transformation requires careful water removal (Dean-Stark apparatus) to drive equilibrium toward the ketal product.

The nitrogen atom within the piperidine ring necessitates protection-deprotection strategies compatible with both the ketal functionality and the desired stereochemistry at C7. Common protecting groups include carbamates (Boc, Cbz), which can be introduced before ketalization and removed under acidic or hydrogenolytic conditions post-cyclization. Research demonstrates that the Boc-protected derivative undergoes clean deprotection with trifluoroacetic acid in dichloromethane without affecting the acid-sensitive dioxolane ring, providing the free amine in high yield [2] .

For introducing functionality adjacent to the stereocenter, enolate chemistry proves valuable. Deprotonation at C7 using strong bases (LDA, KHMDS) generates configurationally stable enolates that undergo stereoselective alkylation. The rigid spirocyclic architecture enforces facial selectivity, with electrophiles approaching preferentially from the less hindered convex face. This strategy enables the synthesis of C7-functionalized derivatives while maintaining stereochemical integrity at the methyl-bearing stereocenter [4] [8].

Table 2: Multi-Step Synthesis Pathways for Functionalized Spirocyclic Derivatives [4] [8]

Synthetic SequenceKey TransformationReagents/ConditionsApplication Example
N-Boc-3-methylpiperidin-4-one → SpiroketalizationKetal formationEthylene glycol, p-TsOH, toluene, reflux, 12hCore spirocycle construction
Spiroketal → C7-AlkylationEnolate generation/alkylationi) LDA, THF, -78°C; ii) Alkyl halideFunctionalized derivatives
Boc-Deprotection/AminoalkylationFree amine generationTFA/DCM then reductive aminationAmino-functionalized analogs
Spirocyclic amine → SulfonamideAmine derivatizationArSO₂Cl, Et₃N, DCMBiologically active compounds

Properties

CAS Number

1419140-80-9

Product Name

(7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane

IUPAC Name

(7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c1-7-6-8(2-3-9-7)10-4-5-11-8/h7,9H,2-6H2,1H3/t7-/m0/s1

InChI Key

LUZJZZUAMGFJKW-ZETCQYMHSA-N

SMILES

CC1CC2(CCN1)OCCO2

Canonical SMILES

CC1CC2(CCN1)OCCO2

Isomeric SMILES

C[C@H]1CC2(CCN1)OCCO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.